USP7 Biochemical Potency Advantage: 2-Phenylbutanoyl Substitution vs. Phenylacetyl & Benzoyl Analogs
In a USP7 biochemical inhibition assay, the 2-phenylbutanoyl-substituted piperidine core provides a significant potency advantage over phenylacetyl and benzoyl congeners. The target compound (2-phenylbutanoyl) demonstrates an IC50 of 125 nM, compared to 450 nM for the phenylacetyl analog and >1000 nM for the benzoyl analog [1]. This 3.6-fold improvement over the phenylacetyl derivative is attributed to the extended hydrophobic branch of the 2-phenylbutanoyl group, which optimally fills a lipophilic sub-pocket in the USP7 catalytic domain [1].
| Evidence Dimension | USP7 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | 125 nM |
| Comparator Or Baseline | Phenylacetyl analog: 450 nM; Benzoyl analog: >1000 nM |
| Quantified Difference | 3.6-fold more potent than phenylacetyl analog; >8-fold more potent than benzoyl analog |
| Conditions | USP7 enzyme inhibition assay, 10-concentration dose-response, recombinant human USP7 |
Why This Matters
For USP7-targeted drug discovery programs, selecting the 2-phenylbutanoyl variant ensures the requisite biochemical potency that phenylacetyl or benzoyl replacements cannot achieve, directly impacting lead optimization timelines.
- [1] US20190256518A1 – Piperidine derivatives as inhibitors of ubiquitin specific protease 7. Example compounds and biological data tables. View Source
